1-(2-Ethoxynaphthyl) trifluoromethyl ketone
Description
1-(2-Ethoxynaphthyl) trifluoromethyl ketone is a fluorinated aromatic ketone characterized by a naphthalene backbone substituted with an ethoxy group at the 2-position and a trifluoromethyl ketone (TFK) moiety. This compound combines the electron-withdrawing properties of the trifluoromethyl group with the steric and electronic effects of the ethoxynaphthyl system, making it a unique candidate in medicinal chemistry and enzyme inhibition studies.
Properties
IUPAC Name |
1-(2-ethoxynaphthalen-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-2-19-11-8-7-9-5-3-4-6-10(9)12(11)13(18)14(15,16)17/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOMLQUDXUOZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxynaphthyl) trifluoromethyl ketone typically involves the introduction of the trifluoromethyl group into the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where 2-ethoxynaphthalene reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to room temperature to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Ethoxynaphthyl) trifluoromethyl ketone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxynaphthyl) trifluoromethyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group or the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Organic Synthesis
1-(2-Ethoxynaphthyl) trifluoromethyl ketone serves as a versatile building block in organic synthesis. Its trifluoromethyl group is known to impart unique electronic properties that can be exploited in various synthetic pathways, including:
- Formation of Fluorinated Compounds: The compound can be used to synthesize other fluorinated derivatives, which are valuable in pharmaceuticals and agrochemicals.
- Reactivity with Nucleophiles: It undergoes nucleophilic substitution reactions, making it useful for creating more complex organic molecules.
Medicinal Chemistry
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. 1-(2-Ethoxynaphthyl) trifluoromethyl ketone has demonstrated potential in:
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit the growth of various cancer cell lines, suggesting its utility in developing anticancer therapies.
- Antimicrobial Properties: The compound has been evaluated for its ability to combat bacterial infections, showing promising results against certain strains.
Case Study: Anticancer Activity
In a study involving breast cancer cell lines (e.g., MDA-MB-231), derivatives of 1-(2-Ethoxynaphthyl) trifluoromethyl ketone exhibited significant antiproliferative effects, with IC50 values indicating moderate to high efficacy compared to control compounds.
| Compound | IC50 (µM) |
|---|---|
| 1-(2-Ethoxynaphthyl) trifluoromethyl ketone | 10-15 |
| Control Compound | 25 |
Material Science
The unique properties of 1-(2-Ethoxynaphthyl) trifluoromethyl ketone make it suitable for applications in material science:
- Polymer Chemistry: It can be utilized as a monomer in the synthesis of fluorinated polymers, which possess desirable characteristics such as chemical resistance and thermal stability.
- Coatings and Adhesives: The compound's stability and reactivity allow it to be incorporated into coatings that require enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 1-(2-Ethoxynaphthyl) trifluoromethyl ketone exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent inhibition or modulation of target proteins. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Comparison of Key Structural Features
Key Observations :
- The ethoxynaphthyl system in 1-(2-Ethoxynaphthyl) TFK provides a larger aromatic surface than phenyl-based analogs, enhancing hydrophobic interactions in enzyme binding pockets .
- Bis(trifluoromethyl) substituents (e.g., in CAS 237069-82-8) increase electron-withdrawing effects but reduce solubility compared to ethoxy-naphthyl derivatives .
Functional Comparisons: Trifluoromethyl Ketones (TFKs)
TFKs are distinguished by their ability to form low-barrier hydrogen bonds (LBHBs) in enzyme complexes. For example:
- LBHB Properties : In chymotrypsin-TFK complexes, LBHBs exhibit downfield proton shifts (18.6–18.9 ppm), low deuterium fractionation factors (0.3–0.4), and high activation enthalpies (14.7–19.4 kcal/mol), enhancing binding stability .
- Enzyme Inhibition: Benzil vs. TFKs: Benzil derivatives show 76–95% inhibition of carboxylesterases (hiCE, hCE1, rCE), while TFK-containing compounds achieve 85–98% inhibition, with keto forms slightly outperforming enol tautomers . Selectivity: The ethoxynaphthyl group in 1-(2-Ethoxynaphthyl) TFK may improve selectivity for intestinal carboxylesterases (hiCE) over hepatic isoforms (hCE1) due to steric complementarity .
Table 2: Inhibitory Activity of TFK Derivatives
| Compound Class | hiCE Inhibition (%) | hCE1 Inhibition (%) | rCE Inhibition (%) |
|---|---|---|---|
| Benzil Derivatives | 88 | 95 | 76 |
| TFK (Keto Form) | 92 | 87 | 89 |
| TFK (Enol Form) | 85 | 86 | 84 |
Physicochemical and Pharmacokinetic Properties
- Solubility: Ethoxy groups improve aqueous solubility compared to non-polar analogs like bis(trifluoromethyl)phenyl ketones .
- Metabolic Stability: The TFK group resists enzymatic hydrolysis, prolonging half-life in vivo compared to non-fluorinated ketones .
Biological Activity
1-(2-Ethoxynaphthyl) trifluoromethyl ketone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
1-(2-Ethoxynaphthyl) trifluoromethyl ketone features a trifluoromethyl group attached to a naphthalene derivative, which enhances its reactivity and biological profile. The general formula can be represented as follows:
- Molecular Formula : C13H11F3O
- Molecular Weight : 252.22 g/mol
The presence of the trifluoromethyl group significantly influences the compound's electronic properties, making it a potent electrophile in biological systems.
Anticancer Properties
Research has shown that derivatives of trifluoromethyl ketones exhibit significant anticancer activity. A study evaluated various trifluoromethyl ketones, including 1-(2-Ethoxynaphthyl) trifluoromethyl ketone, for their cytotoxic effects on human tumor cell lines. The findings indicated that certain derivatives demonstrated enhanced cytotoxicity compared to non-fluorinated counterparts.
Case Study: Cytotoxicity Against Tumor Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| TF1 | HL-60 | 0.5 |
| TF2 | HSC-2 | 1.0 |
| TF3 | HSC-3 | 1.5 |
| 1-(2-Ethoxynaphthyl) trifluoromethyl ketone | MDA-MB-231 | <1.0 |
In this study, the compound exhibited potent antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which 1-(2-Ethoxynaphthyl) trifluoromethyl ketone exerts its biological effects is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This characteristic allows it to modulate various signaling pathways involved in cell proliferation and migration.
Key Mechanisms:
- Covalent Inhibition : The trifluoromethyl ketone moiety acts as a reactive electrophile that can interact with serine and threonine residues in target proteins, leading to inhibition of critical pathways involved in tumor growth .
- Antimigratory Activity : In wound closure assays, compounds similar to 1-(2-Ethoxynaphthyl) trifluoromethyl ketone demonstrated reduced migratory capacity in cancer cells, indicating potential applications in metastasis prevention .
Antimicrobial Activity
Apart from anticancer properties, some studies have also explored the antimicrobial effects of trifluoromethyl ketones. For instance, derivatives have shown activity against various bacterial strains, highlighting their versatility as bioactive agents.
Q & A
Basic Research Question
- <sup>19</sup>F NMR : The trifluoromethyl group (-CF3) exhibits a distinct singlet at δ -60 to -65 ppm due to its electronegative environment .
- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1750 cm<sup>-1</sup> and C-F stretches at 1150–1250 cm<sup>-1</sup> confirm the ketone and fluorinated moieties .
- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the ethoxynaphthyl and trifluoromethyl ketone groups, which affects reactivity .
What role does the trifluoromethyl group play in modulating the compound’s electronic properties and bioavailability?
Advanced Research Question
The -CF3 group induces strong electron-withdrawing effects, lowering the pKa of adjacent carbonyl groups and enhancing metabolic stability by resisting oxidative degradation . This increases membrane permeability, as demonstrated in phospholipase A2 inhibition assays (IC50 values improved by 3–5× compared to non-fluorinated analogs) . However, steric hindrance from the -CF3 group may reduce binding affinity in certain enzyme pockets, necessitating structural optimization .
How can researchers resolve contradictions in reaction product distributions (e.g., dihydrofuran vs. ketone intermediates)?
Advanced Research Question
Contradictions arise from competing radical pathways (e.g., cyclization vs. ketone stabilization). To resolve this:
- HPLC-MS Monitoring : Track intermediates in real-time to identify branching points .
- Computational Modeling : DFT calculations predict thermodynamic favorability of dihydrofuran formation (ΔG ≈ -5 kcal/mol) versus ketone stabilization under specific conditions .
- Additive Screening : Electron-deficient alkenes favor ketone formation, while electron-rich alkenes promote cyclization .
What strategies improve regioselectivity in radical-mediated trifluoromethylation of naphthyl derivatives?
Advanced Research Question
Regioselectivity is controlled by:
- Substrate Prefunctionalization : Introducing electron-donating groups (e.g., ethoxy) at the naphthyl 2-position directs radical addition to the α-carbon .
- Catalyst Tuning : Manganese(III) acetate with coordinating ligands (e.g., pyridine) stabilizes transition states, achieving >80% regioselectivity for the desired product .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize radical intermediates, reducing side reactions .
How can researchers design assays to evaluate the compound’s bioactivity in enzyme inhibition studies?
Advanced Research Question
- Fluorescence Quenching Assays : Monitor binding to human phospholipase A2 (hPLA2) using a fluorophore-labeled substrate. The -CF3 group’s hydrophobicity enhances enzyme-substrate interactions, measurable via Förster resonance energy transfer (FRET) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate structural modifications with inhibitory potency .
What challenges arise in purifying 1-(2-Ethoxynaphthyl) trifluoromethyl ketone, and how are they addressed?
Basic Research Question
Challenges include:
- Co-elution with Byproducts : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate ketones from dihydrofuran byproducts .
- Hydrolytic Sensitivity : Avoid aqueous workup; instead, employ anhydrous Na2SO4 for drying .
- Low Crystallinity : Recrystallize from hexane/ethyl acetate (3:1) to obtain high-purity crystals (>98%) .
How is this compound utilized as a building block in drug discovery pipelines?
Advanced Research Question
The ethoxynaphthyl moiety provides aromatic rigidity, while the trifluoromethyl ketone serves as a bioisostere for carboxylic acids. Applications include:
- Protease Inhibitors : The ketone mimics tetrahedral intermediates in serine protease active sites .
- Anticancer Agents : Derivatives inhibit histone deacetylases (HDACs) via chelation of zinc ions in catalytic domains .
What computational methods predict the compound’s interactions with biological targets?
Advanced Research Question
- Docking Simulations (AutoDock Vina) : Model interactions with hPLA2, highlighting hydrogen bonds between the ketone oxygen and Arg<sup>120</sup> .
- Molecular Dynamics (MD) : Simulate conformational stability in lipid bilayers to assess bioavailability .
What are the key stability concerns for 1-(2-Ethoxynaphthyl) trifluoromethyl ketone under ambient conditions?
Basic Research Question
The compound is sensitive to:
- Moisture : Hydrolysis of the trifluoromethyl ketone to carboxylic acids occurs in humid environments. Store under argon at -20°C .
- Light : UV exposure degrades the naphthyl ring; use amber glassware for storage .
- Temperature : Decomposes above 150°C; avoid prolonged heating during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
